2-(6-Bromopyridin-2-yl)pyrimidine
Overview
Description
2-(6-Bromopyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-2-yl)pyrimidine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with guanidine under basic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring . Another method involves the use of 2-aminopyridine and α-bromoketones under different reaction conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrimidine ring .
Scientific Research Applications
2-(6-Bromopyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor modulation, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4,6-Dimethylpyridin-2-yl)pyrimidine: Contains additional methyl groups, which can influence its steric and electronic properties.
2-(6-Chloropyridin-2-yl)pyrimidine:
Uniqueness
2-(6-Bromopyridin-2-yl)pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(6-bromopyridin-2-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-4-1-3-7(13-8)9-11-5-2-6-12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPPPZDYGYILNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579094 | |
Record name | 2-(6-Bromopyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-56-9 | |
Record name | 2-(6-Bromopyridin-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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